molecular formula C17H19ClN2O3S B2407688 2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide CAS No. 1706401-37-7

2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2407688
CAS No.: 1706401-37-7
M. Wt: 366.86
InChI Key: FZWDWCLHEYGKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide” is a chemical compound that contains an indole ring, which is a prevalent moiety in many bioactive molecules . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .


Molecular Structure Analysis

The compound contains an indole ring, which is a significant heterocyclic system found in natural products and drugs . It also contains a benzenesulfonamide group and a chloro group attached to the benzene ring.

Scientific Research Applications

Metabolism and Selectivity in Herbicides

  • The metabolism of chlorsulfuron, a sulfonamide derivative similar in functionality to the specified compound, by cereal plants is a critical factor in the selectivity of this herbicide. Cereal plants like wheat, oats, and barley can rapidly metabolize chlorsulfuron to inactive products, demonstrating the selective weed control potential of sulfonamide derivatives in agriculture (Sweetser, Schow, & Hutchison, 1982).

Synthesis and Antitumor Activity

  • Novel sulfonamide derivatives have been synthesized and evaluated for their antitumor activity. These compounds, including various sulfonamide-linked triazine derivatives, show significant cytotoxic activity against colon, breast, and cervical cancer cell lines, highlighting their potential as anticancer agents (Tomorowicz et al., 2020).

Enzyme Inhibition for Therapeutic Applications

  • Sulfonamide derivatives have been investigated for their ability to inhibit human carbonic anhydrase isoforms, particularly hCA IX, which is implicated in cancer. These studies reveal potent inhibition by these compounds, underscoring their potential utility in designing anticancer therapies (Lolak et al., 2019).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have been explored, revealing that certain compounds exhibit high activity against Gram-positive bacteria, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-7,10,16,19,21H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWDWCLHEYGKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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